molecular formula C13H18N2O2 B1343447 Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate CAS No. 312262-99-0

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Cat. No. B1343447
M. Wt: 234.29 g/mol
InChI Key: IFVFWRBRBWRJFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a chemical compound with the CAS Number: 312262-99-0. It has a molecular weight of 234.3 and its IUPAC name is ethyl 3-(5,6,7,8-tetrahydro [1,8]naphthyridin-2-yl)propanoate . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.3 . It is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Ethylene Derivatives in Catalysis

Ethylene, a closely related compound, plays a crucial role in the chemical industry, particularly in catalysis. For example, platinum-based catalysts have been extensively researched for the propane dehydrogenation reaction, highlighting the significance of ethylene and its derivatives in synthesizing valuable chemicals like propylene, which serves as a feedstock for a wide array of materials, including polypropylene (Martino et al., 2021).

Biological Activities of Naphthyridine Derivatives

The 1,8-naphthyridine group, part of the chemical structure of interest, is known for its diverse biological activities. Compounds within this group have been investigated for their potential in treating various conditions, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Their application in neurological disorders and other diseases showcases the broad utility of these compounds in medicinal and therapeutic research (Madaan et al., 2015).

Ethyl Ester Biodegradation

Research on biodegradation and the environmental fate of ethyl esters, such as ethyl tert-butyl ether (ETBE), provides insight into the ecological impact and degradation pathways of these compounds. Understanding the microbial degradation of ethyl esters aids in evaluating their persistence in the environment and potential use in bio-remediation strategies (Thornton et al., 2020).

Toxicological Reviews

Toxicological reviews of ethyl esters, such as ethyl tertiary-butyl ether, offer comprehensive assessments of their safety profiles, exploring their effects on human health and the environment. Such studies are crucial for understanding the potential risks associated with the use and exposure to these compounds, guiding regulatory standards and safety protocols (Mcgregor, 2007).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFWRBRBWRJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635053
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

CAS RN

312262-99-0
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-8 (1.4 g, 6.03 mmol) and 10% Pd/carbon (1 g) in EtOH (30 mL) was stirred under a balloon of hydrogen for 18 h. Filtration and evaporative removal of the solvent gave 4-9 as a white solid.
Name
4-8
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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